molecular formula C9H11ClFN B1526978 3-(3-Fluorophenyl)azetidine hydrochloride CAS No. 1203685-14-6

3-(3-Fluorophenyl)azetidine hydrochloride

Cat. No. B1526978
CAS RN: 1203685-14-6
M. Wt: 187.64 g/mol
InChI Key: WAFIFEIYQGLWNV-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)azetidine hydrochloride is a chemical compound with the CAS Number: 1203685-14-6 . It has a molecular weight of 187.64 and its IUPAC name is 3-(3-fluorophenyl)azetidine hydrochloride . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It can be used in the preparation of fluorinated lysine derivatives as dipeptidyl peptidase IV inhibitors .


Molecular Structure Analysis

The InChI code for 3-(3-Fluorophenyl)azetidine hydrochloride is 1S/C9H10FN.ClH/c10-9-3-1-2-7(4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.

The compound is stored at a temperature of 4 degrees Celsius . Its physical form is a powder .

Scientific Research Applications

Synthesis of Pharmaceutically Active Molecules

3-(3-Fluorophenyl)azetidine hydrochloride: is a valuable building block in the synthesis of various pharmaceutically active molecules. Its structure is pivotal in the creation of compounds that can interact with biological targets with high specificity. For instance, it has been utilized in the development of PI3K inhibitors , which are crucial in cancer therapy as they can inhibit the PI3K/Akt/mTOR pathway, a signal transduction pathway that promotes cell growth and survival .

CB2 Receptor Agonists

This compound serves as a starting material for the synthesis of CB2 receptor agonists . The CB2 receptor is part of the endocannabinoid system and is primarily found in the immune system. Agonists for this receptor have potential therapeutic applications in treating pain, inflammation, and even neurodegenerative diseases .

Thrombin Inhibitors

The unique structure of 3-(3-Fluorophenyl)azetidine hydrochloride allows for its use in the creation of thrombin inhibitors . Thrombin is a key enzyme in the coagulation process, and its inhibitors are essential in the management of thrombotic disorders such as deep vein thrombosis and pulmonary embolism .

Bromodomain Inhibitors

Research has also explored the use of this compound in the synthesis of bromodomain inhibitors . Bromodomains are involved in reading the epigenetic ‘code’ written on histone proteins, and their inhibitors are being investigated for their potential to treat various cancers by altering gene expression .

Safety and Hazards

The safety information for 3-(3-Fluorophenyl)azetidine hydrochloride indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(3-fluorophenyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-9-3-1-2-7(4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFIFEIYQGLWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)azetidine hydrochloride

CAS RN

1203685-14-6
Record name Azetidine, 3-(3-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203685-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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